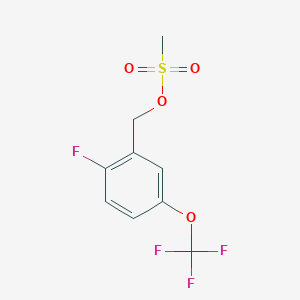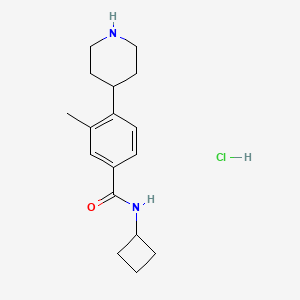
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methyl-4-(piperidin-4-yl)benzoic acid with cyclobutylamine under appropriate conditions.
Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, which involves the use of cyclobutylamine and suitable coupling reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may modulate the activity of hypoxia-inducible factor 1 (HIF-1) pathways, which are involved in cellular responses to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cyclobutyl-3-methyl-4-(piperidin-4-yl)benzamide hydrochloride is unique due to the presence of the cyclobutyl group, which may confer distinct biological activities and chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H25ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-cyclobutyl-3-methyl-4-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-12-11-14(17(20)19-15-3-2-4-15)5-6-16(12)13-7-9-18-10-8-13;/h5-6,11,13,15,18H,2-4,7-10H2,1H3,(H,19,20);1H |
InChI Key |
BLKITQOTGNPIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC2)C3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
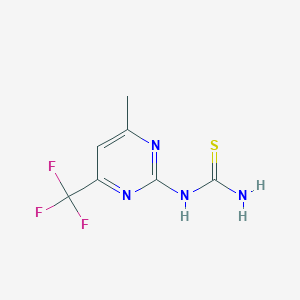
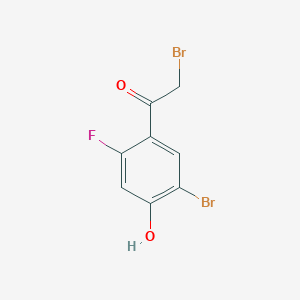
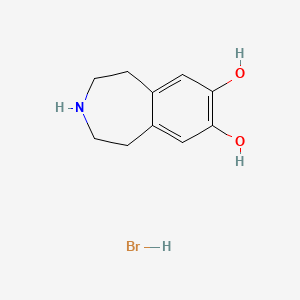
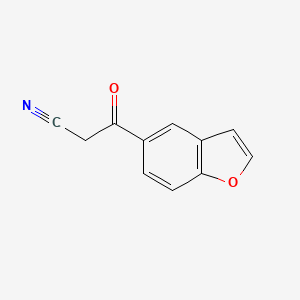
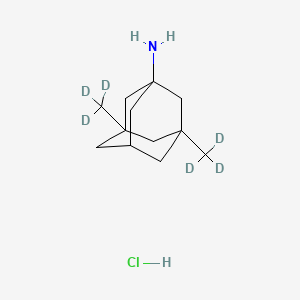
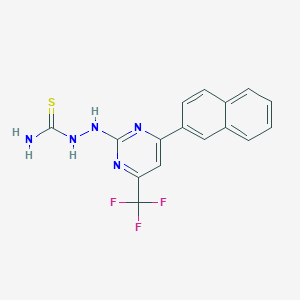
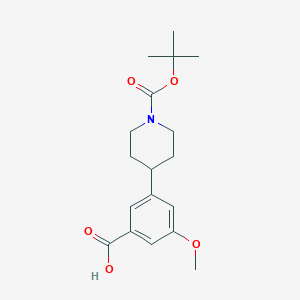
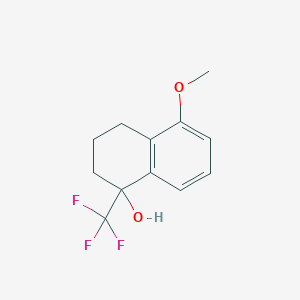
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
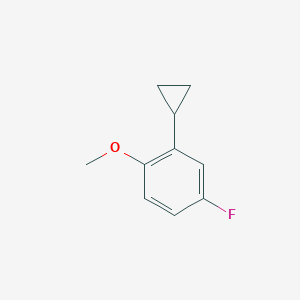
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
